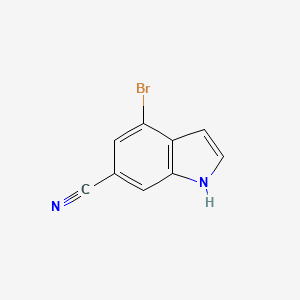

4-Bromo-1H-indole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXMZLHXLYDHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646548 | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-29-1 | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1H-indole-6-carbonitrile and the Related Compound 4-Bromo-1H-indole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties of 4-Bromo-1H-indole-6-carbonitrile. Due to the limited availability of extensive experimental data for this specific molecule in publicly accessible literature, this document also presents a comprehensive analysis of the closely related and well-studied compound, 4-Bromo-1H-indole. This comparative approach offers valuable insights into the potential characteristics and reactivity of the target compound.

Part 1: this compound

Based on available data, this compound is a distinct chemical entity with the following identifiers:

| Property | Value |

| Molecular Formula | C₉H₅BrN₂[1] |

| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H[1] |

| InChIKey | LIXMZLHXLYDHRO-UHFFFAOYSA-N[1] |

| SMILES | C1=CNC2=C1C(=CC(=C2)C#N)Br[1] |

| Monoisotopic Mass | 219.96361 Da[1] |

| Predicted XlogP | 2.5[1] |

Currently, detailed experimental data such as melting point, boiling point, comprehensive spectral analyses (NMR, IR), and specific experimental protocols for this compound are not widely reported in the cited literature. However, predicted mass spectrometry data is available.[1]

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.97089 | 139.3 |

| [M+Na]⁺ | 242.95283 | 155.5 |

| [M-H]⁻ | 218.95633 | 142.6 |

| [M+NH₄]⁺ | 237.99743 | 160.1 |

| [M+K]⁺ | 258.92677 | 141.7 |

| [M+H-H₂O]⁺ | 202.96087 | 132.6 |

| [M+HCOO]⁻ | 264.96181 | 159.3 |

| [M+CH₃COO]⁻ | 278.97746 | 153.4 |

| [M+Na-2H]⁻ | 240.93828 | 147.1 |

| [M]⁺ | 219.96306 | 151.3 |

| [M]⁻ | 219.96416 | 151.3 |

Data obtained from PubChemLite.[1]

Part 2: 4-Bromo-1H-indole: A Comprehensive Profile

Given the structural similarity to this compound, the following detailed information on 4-Bromo-1H-indole (CAS: 52488-36-5) is provided as a valuable reference.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | [2][3][4] |

| Molecular Weight | 196.04 g/mol | [2] |

| Melting Point | 17 °C | [5][6] |

| Boiling Point | 283-285 °C | [4][6] |

| Density | 1.563 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.655 | [4][6] |

| Solubility | Not miscible in water. Soluble in Chloroform (Sparingly), DMSO (Slightly), Ethyl Acetate. | [6] |

| Appearance | Slightly pale yellow to yellow-green to brown to black liquid or semi-solid. | |

| Storage | Keep in a dark place, sealed in dry, room temperature. Store under inert gas at 4°C and protect from light. | [3][6] |

Spectroscopic Data

A summary of available spectroscopic data for 4-Bromo-1H-indole is presented below.

| Spectrum Type | Key Features and Sources |

| ¹H NMR | Spectra available in CDCl₃ and DMSO. |

| ¹³C NMR | Data available.[2] |

| Mass Spectrometry (GC-MS) | Spectrum available.[2][7] |

| IR Spectroscopy (FTIR) | Neat and ATR-Neat spectra available.[2] |

Safety and Handling

4-Bromo-1H-indole is classified with the following hazards:

-

GHS Pictogram: GHS07 (Warning)[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[2][6]

-

Personal Protective Equipment: Dust mask type N95 (US), Eyeshields, Gloves.[4][8]

Experimental Protocols

General Protocol for the Synthesis of Indole-3-carbonitrile from Indole-3-carboxaldehyde:

This procedure describes the synthesis of indole-3-carbonitrile and is noted to be applicable for other aromatic nitriles.

-

A mixture of indole-3-carboxaldehyde (0.0099 mole), diammonium hydrogen phosphate (0.053 mole), 1-nitropropane (30 mL, 0.34 mole), and glacial acetic acid (10 mL) is refluxed for 12.5 hours.[9]

-

During reflux, the color of the mixture changes from pale yellow to dark red.[9]

-

The volatile reactants and solvent are removed under reduced pressure.[9]

-

An excess of water is added to the dark residue, leading to the precipitation of the crude product.[9]

-

The crude indole-3-carbonitrile is separated by filtration and dried under reduced pressure.[9]

-

Purification can be achieved by sublimation followed by recrystallization.[9]

Reactivity and Applications

4-Bromo-1H-indole is a versatile building block in organic synthesis. Its reactivity is primarily centered around the indole nucleus and the bromine substituent.

Potential Synthetic Applications:

The following diagram illustrates a potential synthetic pathway starting from 4-Bromo-1H-indole.

Caption: Synthetic utility of 4-Bromo-1H-indole.

Applications in Drug Discovery and Organic Synthesis:

-

GSK-3 Inhibition: 4-Bromoindole has been studied for its potential as a glycogen synthase kinase-3 (GSK-3) inhibitor.[3]

-

Synthesis of Natural Products: It serves as a starting material for the synthesis of various complex molecules, including:

-

Precursor to Substituted Indoles: Through metal-halogen exchange reactions, 4-bromoindole can be converted into organometallic intermediates, which can then react with various electrophiles to produce a range of substituted indoles.[10]

The following workflow illustrates a generalized process for investigating the biological activity of an indole compound.

Caption: Drug discovery workflow for indole derivatives.

References

- 1. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

- 5. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]

- 6. 4-Bromoindole | 52488-36-5 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

Elucidating the Molecular Architecture of 4-Bromo-1H-indole-6-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-1H-indole-6-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the molecule's spectroscopic characteristics and a proposed synthetic pathway.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a fused benzene and pyrrole ring system. A bromine atom is substituted at the 4-position, and a nitrile group is attached at the 6-position of the indole core.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅BrN₂ |

| Molecular Weight | 221.06 g/mol |

| Monoisotopic Mass | 219.9639 g/mol |

| SMILES | C1=C(C=C2C(=C1)NC=C2Br)C#N |

| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)1-7-4-9(8)12-2-7/h1-4,12H |

| InChIKey | FZJACXKNMMXTQE-UHFFFAOYSA-N |

Predicted Spectroscopic Data for Structure Confirmation

Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted based on the known spectral characteristics of 4-bromo-1H-indole and indole-6-carbonitrile. These predictions serve as a robust guide for the identification and characterization of the title compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and nitrile substituents.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton | Predicted Chemical Shift (δ) | Multiplicity |

| H-1 (N-H) | ~8.4 | br s |

| H-2 | ~7.3 | t |

| H-3 | ~6.6 | t |

| H-5 | ~7.5 | d |

| H-7 | ~7.8 | d |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon | Predicted Chemical Shift (δ) |

| C-2 | ~126 |

| C-3 | ~103 |

| C-3a | ~129 |

| C-4 | ~115 |

| C-5 | ~125 |

| C-6 | ~105 |

| C-7 | ~122 |

| C-7a | ~136 |

| C≡N | ~119 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups within the molecule.

Table 4: Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber |

| N-H Stretch | 3400 - 3300 |

| C≡N Stretch | 2230 - 2210 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-Br Stretch | 680 - 550 |

Predicted Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Fragment | Predicted m/z |

| [M]⁺ | 220/222 (Isotopic pattern for Br) |

| [M-Br]⁺ | 141 |

| [M-HCN]⁺ | 193/195 |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from a suitably substituted aniline derivative, followed by Fischer indole synthesis and subsequent functional group manipulations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) should be dissolved in deuterated chloroform (CDCl₃, 0.6-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra should be acquired on a mass spectrometer with an electron ionization (EI) source. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Visualizations

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Key Spectroscopic Correlations for Structure Confirmation

Caption: Key correlations between the molecular structure and the expected spectroscopic data for this compound.

An In-depth Technical Guide to 4-Bromo-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 374633-29-1

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, offers a generalized synthesis pathway, and discusses its potential, though currently undocumented, applications in drug development. The guide is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel indole derivatives for therapeutic applications.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. This information is critical for its handling, characterization, and use in experimental settings.

| Property | Value |

| CAS Number | 374633-29-1 |

| Molecular Formula | C₉H₅BrN₂ |

| Molecular Weight | 221.05 g/mol |

| Predicted Boiling Point | 379.8 ± 22.0 °C |

| Predicted Density | 1.74 g/cm³ |

| Predicted pKa | 14.24 ± 0.30 |

Note: The physical properties listed are predicted values from chemical databases and may vary from experimentally determined values.

Synthesis

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process starting from a suitably substituted nitro-toluene derivative. The following diagram illustrates a logical workflow for this synthesis.

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Leimgruber-Batcho Adaptation)

The following is a generalized experimental protocol that could serve as a starting point for the synthesis of this compound. Optimization of reaction conditions, purification methods, and yields would be necessary.

Step 1: Formation of the Enamine Intermediate

-

To a solution of 1-bromo-3-methyl-5-nitrobenzene in a suitable solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.

-

Heat the reaction mixture and monitor for the completion of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and concentrate under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to form 4-Bromo-6-nitro-1H-indole

-

Dissolve the crude enamine intermediate in a solvent mixture such as methanol and tetrahydrofuran (THF).

-

Add a reducing agent, such as Raney nickel, to the solution.

-

At a controlled temperature (e.g., 0 °C), slowly add hydrazine monohydrate.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 4-bromo-6-nitro-1H-indole.

Step 3: Reduction of the Nitro Group to form 4-Bromo-6-amino-1H-indole

-

Dissolve 4-bromo-6-nitro-1H-indole in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere.

-

Alternatively, use a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

-

Monitor the reaction until the starting material is consumed.

-

Filter the catalyst (if used) and work up the reaction mixture to isolate the crude 4-bromo-6-amino-1H-indole.

Step 4: Sandmeyer Reaction to form this compound

-

Suspend 4-bromo-6-amino-1H-indole in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.

-

Purify the crude product by column chromatography to obtain this compound.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no publicly available information detailing the specific biological activity of this compound or its involvement in any signaling pathways. However, the indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.

The introduction of a bromine atom and a nitrile group can significantly influence the pharmacokinetic and pharmacodynamic properties of the indole core. These substitutions can modulate factors such as:

-

Binding Affinity and Selectivity: The electron-withdrawing nature of the bromo and cyano groups can alter the electronic distribution of the indole ring, potentially enhancing interactions with biological targets.

-

Metabolic Stability: The presence of a halogen can block sites of metabolism, increasing the compound's half-life.

-

Lipophilicity: These substituents will affect the overall lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the known activities of other substituted indoles, this compound could be a valuable intermediate or a candidate molecule for screening in various therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases.

Future Research Directions: A Logical Workflow

For researchers interested in exploring the therapeutic potential of this compound, a logical progression of experiments would be necessary. The following diagram outlines a typical workflow in early-stage drug discovery.

Caption: A logical workflow for the evaluation of this compound in drug discovery.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug development. While specific biological data and detailed synthesis protocols are currently lacking in the public domain, its structural features, based on the versatile indole scaffold, suggest that it could serve as a valuable building block or lead compound. This guide provides the foundational chemical information and a conceptual framework for its synthesis and potential biological evaluation, aiming to facilitate future research into this and related compounds.

Technical Guide: 4-Bromo-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 4-Bromo-1H-indole-6-carbonitrile. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental molecular characteristics. The guide also presents a generalized synthetic approach and a standard workflow for the characterization of novel indole derivatives, which can be applied to this compound. This paper is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Chemical Properties and Data

The fundamental molecular properties of this compound have been determined based on its chemical structure. A summary of these quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂ | PubChemLite |

| Molecular Weight | 221.06 g/mol | [1] |

| Monoisotopic Mass | 219.96361 Da | PubChemLite |

Table 1: Molecular Properties of this compound

Potential Synthetic Pathway

Hypothetical Experimental Protocol: Cyanation of a Bromoindole Precursor

A potential method for the synthesis of this compound could involve the cyanation of a di-brominated indole precursor, such as 4,6-dibromo-1H-indole, via a palladium-catalyzed cross-coupling reaction.

Materials:

-

4,6-dibromo-1H-indole

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dibromo-1H-indole (1 equivalent), zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.05 equivalents), and dppf (0.1 equivalents).

-

Add anhydrous DMF to the flask via syringe.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound. Optimization of reaction conditions would be necessary.

Characterization Workflow

For a novel or sparsely characterized compound such as this compound, a systematic characterization workflow is essential to confirm its identity and purity. The following diagram illustrates a typical workflow.

References

An In-depth Technical Guide to 4-Bromo-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The introduction of a bromine atom and a carbonitrile group at specific positions on the indole ring can significantly influence the molecule's physicochemical properties and biological activity. This document collates the available chemical information, proposes potential synthetic routes, and discusses the prospective biological relevance of this compound based on data from closely related analogues.

Chemical Identity

The IUPAC name for the compound is This compound . To date, a specific CAS number for this compound has not been publicly registered, which may indicate its novelty or limited commercial availability.

Physicochemical Properties

| Property | Value (for 4-bromo-1H-indole) | Data Source |

| Molecular Formula | C₈H₆BrN | PubChem |

| Molecular Weight | 196.04 g/mol | PubChem |

| Boiling Point | 283-285 °C | Sigma-Aldrich |

| Density | 1.563 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.655 | Sigma-Aldrich |

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not published. However, based on established methodologies for the synthesis of substituted indoles and indole carbonitriles, a plausible synthetic route can be proposed. A common strategy involves the functionalization of a pre-existing indole core.

Proposed Synthetic Pathway

A potential synthetic route could start from a suitable precursor, such as a protected 4-bromo-6-iodo-indole. The cyanation of the 6-position could then be achieved through a palladium-catalyzed cross-coupling reaction, a common method for introducing cyano groups onto aromatic rings.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Palladium-Catalyzed Cyanation

-

Reaction Setup: A dried Schlenk flask is charged with the protected 4-bromo-6-iodo-indole, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Solvent: Anhydrous, degassed dimethylformamide (DMF) is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Potential Biological Activity and Therapeutic Relevance

While no specific biological activities have been reported for this compound, the broader class of substituted bromoindoles and indole carbonitriles has shown significant promise in various therapeutic areas.

Structure-Activity Relationship Insights

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

Bromo-substitution: The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability. It can also engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.

-

Carbonitrile Group: The cyano group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape and binding conformation of the molecule. It is also a common feature in many kinase inhibitors.

Potential as Kinase Inhibitors

Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. The azaindole scaffold, a bioisostere of indole, has been extensively explored for the development of kinase inhibitors targeting enzymes like c-Met, AAK1, ALK, and PI3K[1][2][3]. Given the structural similarities, this compound could potentially exhibit inhibitory activity against one or more kinases.

Caption: Potential mechanism of action as a kinase inhibitor.

Experimental Workflow for Drug Discovery

The discovery and development of a novel compound like this compound would typically follow a structured workflow.

Caption: A general workflow for the discovery and development of a novel therapeutic agent.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct experimental data is currently lacking, the analysis of related compounds suggests its potential as a valuable building block in the design of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its chemical properties and therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this and similar novel chemical entities.

References

Physical and chemical properties of 4-Bromo-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on closely related analogs, particularly 4-bromoindole, to provide a predictive and comparative analysis.

Core Properties and Identification

This compound is a substituted indole featuring a bromine atom at the 4-position and a nitrile group at the 6-position. These functional groups are expected to significantly influence its electronic properties, reactivity, and potential biological activity.

Table 1: Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 374633-29-1[1][2][3] |

| Molecular Formula | C₉H₅BrN₂[1][2][4] |

| Molecular Weight | 221.06 g/mol |

| Canonical SMILES | C1=CNC2=C1C(=CC(=C2)C#N)Br[1][4] |

| InChI | InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H[4] |

| InChIKey | LIXMZLHXLYDHRO-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

Table 2: Comparison of Physical Properties

| Property | This compound (Predicted/Supplier Data) | 4-Bromo-1H-indole (Experimental Data) |

| Appearance | - | Slightly pale yellow to yellow-green to brown to black liquid or semi-solid[5] |

| Boiling Point | 379.8±22.0 °C (Predicted)[2] | 283-285 °C (lit.)[6] |

| Melting Point | - | - |

| Density | 1.74 (Predicted)[2] | 1.563 g/mL at 25 °C (lit.)[6] |

| Solubility | - | - |

| pKa | 14.24±0.30 (Predicted)[2] | - |

| Storage | Keep in dark place, Sealed in dry, Room Temperature[2] | Keep in dark place, sealed in dry, room temperature[5] |

Spectral Data (Predicted)

No experimental spectra for this compound are publicly available. The following are predicted key spectral features based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing effects of the bromo and cyano groups. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The carbons attached to the bromine and within the aromatic system will also show predictable shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit a sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A broad peak in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretch of the indole ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in its identification in mass spectrometry-based screening.[4]

Table 3: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 220.97089 | 139.3 |

| [M+Na]⁺ | 242.95283 | 155.5 |

| [M-H]⁻ | 218.95633 | 142.6 |

| [M+NH₄]⁺ | 237.99743 | 160.1 |

| [M+K]⁺ | 258.92677 | 141.7 |

| [M+H-H₂O]⁺ | 202.96087 | 132.6 |

| [M+HCOO]⁻ | 264.96181 | 159.3 |

| [M+CH₃COO]⁻ | 278.97746 | 153.4 |

| Data from PubChemLite[4] |

Experimental Protocols

Proposed Synthesis

While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established indole chemistry. A common method for introducing a cyano group to an aromatic ring is through the cyanation of a bromo-substituted precursor.

One potential synthetic pathway involves the palladium-catalyzed cyanation of a dibromoindole precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To an oven-dried Schlenk flask, add 4,6-dibromo-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Degassing: Add anhydrous DMF and degas the mixture with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is based on a general method for the cyanation of 4-bromoindole and would require optimization for the specific substrate.[7]

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups.

Caption: Potential reaction pathways for this compound.

-

N-H Acidity: The indole N-H is weakly acidic and can be deprotonated with a suitable base for subsequent N-alkylation or N-arylation reactions.

-

C-Br Bond: The bromine atom at the C4 position is susceptible to various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents.

-

Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine, providing further avenues for functionalization.

The unique substitution pattern of this compound makes it a potentially valuable building block in the synthesis of complex heterocyclic molecules. The related compound, 4-bromoindole, has been studied for its potential as a GSK-3 inhibitor, suggesting that derivatives such as this compound could be of interest in drug discovery programs targeting kinases and other enzymes.[8]

Safety Information

Specific safety data for this compound is not available. However, based on the data for 4-bromoindole, it should be handled with care.

General Precautions:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a promising but currently understudied chemical entity. This guide has compiled the available information and provided a predictive framework for its physical and chemical properties, reactivity, and potential applications. Further experimental investigation is necessary to fully characterize this compound and unlock its potential in various scientific disciplines. The provided hypothetical experimental protocols and logical diagrams offer a starting point for researchers interested in exploring the chemistry of this versatile indole derivative.

References

- 1. labshake.com [labshake.com]

- 2. 4-BROMO-6-CYANOINDOLE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-BROMO-6-CYANOINDOLE | 374633-29-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H5BrN2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-1H-indole | 52488-36-5 [sigmaaldrich.com]

- 6. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. goldbio.com [goldbio.com]

Spectroscopic and Synthetic Blueprint of 4-Bromo-1H-indole-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the novel heterocyclic compound, 4-Bromo-1H-indole-6-carbonitrile. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, and IR spectra—for this compound are not publicly available at the time of this report. Similarly, a specific, detailed experimental protocol for its synthesis has not been published in readily accessible literature. This guide, therefore, provides predicted mass spectrometry data, outlines general experimental protocols for acquiring the necessary spectroscopic data, and presents a logical synthetic workflow. The included diagrams, rendered in DOT language, offer a clear visual representation of the proposed experimental and characterization processes. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of this compound and its analogs.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The unique electronic properties of the indole ring system, coupled with the diverse functionalities that can be introduced at various positions, make it a versatile template for drug design. The target molecule, this compound, incorporates a bromine atom and a nitrile group, both of which are synthetically versatile and can influence the molecule's biological activity. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the nitrile group is a known pharmacophore and can be converted into other functional groups.

Due to the novelty of this specific substitution pattern, a detailed public record of its spectroscopic properties and synthesis is not yet available. This guide aims to bridge this gap by providing a predictive and methodological framework for researchers.

Predicted Spectroscopic Data

While experimental data is not available, predicted mass spectrometry data provides foundational information for the characterization of this compound.

Mass Spectrometry

Predicted mass spectrometry data for C₉H₅BrN₂ has been calculated and is presented in Table 1[1]. This data is crucial for confirming the molecular weight and isotopic distribution pattern during experimental analysis.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 220.97089 |

| [M+Na]⁺ | 242.95283 |

| [M-H]⁻ | 218.95633 |

| [M]⁺ | 219.96306 |

| [M]⁻ | 219.96416 |

| Table 1: Predicted m/z values for various adducts of this compound. |

Proposed Experimental Protocols

The following sections detail generalized, yet robust, protocols for the synthesis and spectroscopic characterization of this compound. These protocols are based on standard methodologies for similar indole derivatives.

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve a multi-step sequence starting from a suitably substituted aniline or nitrobenzene derivative. A generalized workflow is depicted in the following diagram.

Caption: Proposed Synthetic Workflow for this compound.

Spectroscopic Characterization Workflow

Once synthesized, the compound would undergo a series of spectroscopic analyses to confirm its structure and purity.

Caption: General Workflow for Purification and Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

3.3.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: ~250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to confirm the exact mass and elemental composition.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Acquire spectra in both positive and negative ion modes to observe different adducts.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹. Key expected vibrations would include N-H stretching of the indole, C≡N stretching of the nitrile, and C-Br stretching, as well as aromatic C-H and C=C stretching.

Conclusion

While specific experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. The predicted mass spectrometry data offers a starting point for analysis. The detailed, generalized protocols for NMR, MS, and IR spectroscopy, along with the proposed synthetic and characterization workflows, are designed to empower researchers to confidently approach the preparation and confirmation of this novel compound. The availability of this foundational information is anticipated to accelerate research into the potential applications of this compound in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 4-Bromo-1H-indole-6-carbonitrile is summarized in the table below. These predictions are based on established substituent effects on the indole ring system, drawing comparisons from the known spectra of related indole derivatives. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (NH) | 8.3 - 8.6 | br s | - |

| H2 | 7.4 - 7.6 | t | ~2.5 |

| H3 | 6.6 - 6.8 | t | ~2.5 |

| H5 | 7.7 - 7.9 | d | ~1.5 |

| H7 | 7.9 - 8.1 | d | ~1.5 |

Note on Predictions: The bromine atom at the C4 position is expected to deshield the neighboring H5 proton. The electron-withdrawing nitrile group at the C6 position will significantly deshield the adjacent H5 and H7 protons. The pyrrole protons, H2 and H3, are anticipated to show minimal changes compared to the parent indole structure. The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Molecular Structure and Proton Numbering

The structure of this compound with the standard IUPAC numbering for the indole ring is presented below. This numbering is used for the assignment of the predicted ¹H NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

-

Indole-6-carbonitrile

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve indole-6-carbonitrile (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution. The addition should be slow to control the reaction temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

¹H NMR Spectroscopy Protocol

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal standard (e.g., Tetramethylsilane - TMS).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard if the solvent does not already contain it.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse angle: 90°

-

Spectral width: sufficient to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the ¹H NMR spectrum of a novel compound like this compound.

Caption: Workflow for ¹H NMR spectral analysis.

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield publicly available experimental ¹³C NMR data for 4-Bromo-1H-indole-6-carbonitrile. The data presented in this guide is based on computational prediction and established principles of NMR spectroscopy for substituted indole derivatives. This document serves as a practical guide for researchers undertaking the analysis of this, or structurally similar, compounds.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. For complex heterocyclic scaffolds such as this compound, a compound of interest in medicinal chemistry and drug development, ¹³C NMR provides invaluable information. It reveals the number of non-equivalent carbon atoms and offers insights into their electronic environment, which is heavily influenced by the indole ring system and its substituents.

This guide provides a detailed protocol for acquiring and analyzing the ¹³C NMR spectrum of this compound. It includes the predicted chemical shifts, a general experimental methodology, and a logical workflow for analysis.

Molecular Structure and Predicted ¹³C NMR Data

The first step in any NMR analysis is to understand the molecular structure and number the carbon atoms for signal assignment.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The electron-withdrawing nature of the bromine atom at C4 and the nitrile group at C6, combined with the aromaticity of the indole ring, significantly influences the spectrum.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, calculated using established computational algorithms. These values provide a baseline for experimental data analysis.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes on Substituent Effects |

| C2 | ~125.0 | Pyrrole-like environment. |

| C3 | ~103.0 | Pyrrole-like environment, shielded. |

| C3a | ~128.5 | Bridgehead carbon. |

| C4 | ~114.0 | Directly attached to electronegative Br, causing a downfield shift relative to an unsubstituted C4, but shielding from the heavy atom effect is also possible. |

| C5 | ~123.0 | Influenced by adjacent bromo and cyano groups. |

| C6 | ~108.0 | Carbon bearing the electron-withdrawing nitrile group. |

| C7 | ~122.0 | Aromatic carbon. |

| C7a | ~136.0 | Bridgehead carbon, adjacent to N1. |

| C≡N | ~118.0 | Characteristic shift for a nitrile carbon.[1] |

Experimental Protocol: ¹³C NMR Data Acquisition

This section provides a generalized, robust protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of an indole derivative.

Sample Preparation

-

Massing: Accurately weigh approximately 15-25 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are typical for a 400 or 500 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

-

Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments) should be used.

-

Spectral Width (SW): Set to approximately 220-240 ppm, centered around 110-120 ppm to encompass the full range of expected carbon signals.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration of quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is required. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing: Carefully phase the resulting spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Analysis

A systematic workflow is essential for the accurate interpretation of the ¹³C NMR spectrum and the confirmation of the molecular structure.

This workflow outlines the critical stages from sample handling to the final structural verification. For complex molecules or ambiguous signals, further experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-90, DEPT-135) or two-dimensional NMR techniques (HSQC, HMBC) are highly recommended to definitively assign each carbon signal.

References

Mass Spectrometry of 4-Bromo-1H-indole-6-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the predicted fragmentation patterns, presents quantitative data for expected ions, and details experimental protocols for its analysis.

Molecular and Isotopic Information

This compound has a molecular formula of C₉H₅BrN₂ and a monoisotopic mass of 219.9640 Da. The presence of a bromine atom is a key feature in its mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (M+ and M+2).

Predicted Mass Spectra Data

The following tables summarize the expected quantitative data for the molecular ion and key fragments of this compound under common mass spectrometry conditions.

Table 1: Predicted m/z Values for Molecular Ion Species

| Ion Species | Formula | Monoisotopic Mass (Da) | Predicted m/z | Notes |

| [M]⁺˙ | C₉H₅⁷⁹BrN₂⁺˙ | 219.9640 | 219.96 | Molecular ion with ⁷⁹Br |

| [M+2]⁺˙ | C₉H₅⁸¹BrN₂⁺˙ | 221.9620 | 221.96 | Molecular ion with ⁸¹Br |

| [M+H]⁺ | C₉H₆⁷⁹BrN₂⁺ | 220.9718 | 220.97 | Protonated molecule with ⁷⁹Br |

| [M+H+2]⁺ | C₉H₆⁸¹BrN₂⁺ | 222.9698 | 222.97 | Protonated molecule with ⁸¹Br |

| [M+Na]⁺ | C₉H₅⁷⁹BrN₂Na⁺ | 242.9538 | 242.95 | Sodiated adduct with ⁷⁹Br |

| [M+Na+2]⁺ | C₉H₅⁸¹BrN₂Na⁺ | 244.9517 | 244.95 | Sodiated adduct with ⁸¹Br |

Table 2: Predicted Key Fragments in Electron Ionization (EI) Mass Spectrometry

| Fragment Ion | Proposed Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Neutral Loss |

| [M-Br]⁺ | C₉H₅N₂⁺ | 141.0453 | - | ·Br |

| [M-HCN]⁺˙ | C₈H₄BrN⁺˙ | 192.9531 | 194.9510 | HCN |

| [M-Br-HCN]⁺ | C₈H₄N⁺ | 114.0344 | - | ·Br, HCN |

| [C₇H₄N]⁺ | C₇H₄N⁺ | 102.0344 | - | ·Br, C₂HN |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be directed by the key functional groups: the indole ring, the bromine atom, and the nitrile group. The proposed pathway under Electron Ionization (EI) is as follows:

-

Initial Ionization: The molecule is ionized to form the molecular ion radical cation, [C₉H₅BrN₂]⁺˙, which will exhibit the characteristic 1:1 isotopic pattern at m/z 220 and 222.

-

Loss of a Bromine Radical: A primary fragmentation step is the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical (·Br). This results in a fragment ion at m/z 141.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the indole ring system is the elimination of a neutral molecule of hydrogen cyanide (HCN). This can occur from the molecular ion to produce a fragment at m/z 193/195.

-

Sequential Fragmentation: The initial fragments can undergo further fragmentation. For instance, the [M-Br]⁺ ion can lose HCN to yield a fragment at m/z 114.

The proposed fragmentation pathway is visualized in the following diagram:

Experimental Protocols

The following are detailed protocols for the mass spectrometric analysis of this compound.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution.

-

Working Solution for Direct Infusion (ESI): Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

-

Sample for GC-MS (EI): Dilute the stock solution with a volatile solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This method is suitable for obtaining accurate mass measurement and for tandem MS (MS/MS) experiments to confirm fragmentation patterns.

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Infusion Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr.

-

Desolvation Temperature: 350 - 450 °C.

-

Mass Range: m/z 50 - 500.

-

Collision Energy (for MS/MS): Ramp from 10 - 40 eV to observe the fragmentation profile.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is ideal for observing the fragmentation pattern resulting from electron ionization.

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40 - 400.

Experimental Workflow

The general workflow for the mass spectrometric analysis of a synthesized compound like this compound is depicted below.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and practical protocols for its analysis. Researchers are encouraged to optimize the experimental parameters based on their specific instrumentation and analytical goals.

Infrared Spectroscopy of 4-Bromo-1H-indole-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 4-Bromo-1H-indole-6-carbonitrile. Although direct experimental spectral data for this specific compound is not widely available in public databases, this document outlines the expected vibrational frequencies based on its functional groups. Furthermore, it details a comprehensive experimental protocol for acquiring a high-quality ATR-FTIR spectrum of the compound, enabling researchers to perform their own analysis.

Predicted Infrared Absorption Data

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include the indole N-H bond, the nitrile (C≡N) triple bond, the aromatic ring system (C-H and C=C bonds), and the carbon-bromine (C-Br) bond. The expected wavenumber ranges for the vibrational modes of these groups are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretching | 3500 - 3300 | Medium, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) | Stretching | 2260 - 2220 | Medium, Sharp |

| Aromatic C=C | Ring Stretching | 1625 - 1440 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bending | 900 - 680 | Strong |

| Carbon-Bromine (C-Br) | Stretching | Below 600 | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile sampling technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation. The following protocol outlines the steps for acquiring the FTIR spectrum of solid this compound.

I. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

This compound (solid sample).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

II. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

III. Sample Analysis

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

Acquire the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.

-

After data acquisition, release the pressure arm and carefully remove the sample from the crystal surface using a spatula.

-

Clean the ATR crystal thoroughly with a solvent-soaked lint-free wipe to remove any sample residue.

IV. Data Processing and Interpretation

-

The acquired spectrum should be automatically background-corrected by the spectrometer software.

-

Perform any necessary baseline corrections and, if needed, an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Identify and label the significant absorption peaks in the spectrum.

-

Compare the observed peak positions with the expected vibrational frequencies for the functional groups of this compound to confirm the compound's identity and purity.

Visualizing the Process and Molecular Structure

To further clarify the experimental workflow and the relationship between the molecular structure and its expected spectral features, the following diagrams are provided.

Caption: Experimental workflow for ATR-FTIR analysis.

Caption: Functional groups and their expected IR regions.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Bromo-1H-indole-6-carbonitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the biological activity of 4-Bromo-1H-indole-6-carbonitrile is not extensively documented in publicly available literature, a comprehensive analysis of structurally related bromo-indole and indole-carbonitrile derivatives provides a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the existing research on analogous compounds to infer the probable biological activities, mechanisms of action, and relevant experimental protocols for this compound. The primary anticipated activities for this compound are in the realms of anticancer and enzyme inhibition , areas where indole derivatives have shown significant promise. This document provides detailed experimental methodologies and summarizes key quantitative data to guide future research and drug discovery efforts centered on this and related molecular scaffolds.

Inferred Biological Activities

The biological activities of indole derivatives are significantly influenced by the nature and position of their substituents. The presence of a bromine atom and a carbonitrile group on the indole scaffold of this compound suggests a likelihood of specific biological interactions.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of bromo-indole derivatives. The position of the bromine atom on the indole ring is a critical determinant of cytotoxic efficacy. Research on various brominated indoles suggests that substitutions at positions 4, 5, and 6 can lead to significant anti-proliferative effects against a range of cancer cell lines. For instance, some bromoindole analogs have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancerous cells[1].

The carbonitrile group, a versatile pharmacophore, can also contribute significantly to the anticancer potential of a molecule. It can participate in hydrogen bonding interactions with biological targets and can also serve as a Michael acceptor, enabling covalent interactions with key proteins in cancer-related pathways.

Enzyme Inhibition

Indole-based compounds are well-recognized as inhibitors of various enzymes crucial in disease progression. The electron-withdrawing nature of the bromine and carbonitrile substituents in this compound suggests its potential to interact with the active sites of various enzymes.

-

Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The indole scaffold can mimic the adenine region of ATP, competing for the enzyme's binding site.

-

Other Enzyme Targets: The broader class of indole derivatives has shown inhibitory activity against other enzymes such as cholinesterases and carbonic anhydrases. The specific enzyme targets for this compound would need to be determined experimentally.

Quantitative Data on Analogous Compounds

To provide a quantitative perspective, the following tables summarize the biological activities of structurally related bromo-indole and indole-carbonitrile derivatives.

Table 1: Anticancer Activity of Bromo-Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-indole Derivative | Human Colorectal Carcinoma (HCT116) | 6.43 ± 0.72 | [2] |

| 5-Bromo-indole Derivative | Human Lung Adenocarcinoma (A549) | 9.62 ± 1.14 | [2] |

| 5-Bromo-indole Derivative | Human Melanoma (A375) | 8.07 ± 1.36 | [2] |

| 6-Bromoindole | RAW264.7 Macrophages (NO Inhibition) | 150.01 | [3] |

| 6-Bromoisatin | RAW264.7 Macrophages (NO Inhibition) | 122.65 | [3] |

Table 2: Enzyme Inhibitory Activity of Indole Derivatives

| Compound/Derivative | Enzyme Target | IC50 (nM) | Reference |

| Indole-2-one Derivative | BRD4 (BD1) | 19 | [4] |

| Indole-2-one Derivative | BRD4 (BD2) | 28 | [4] |

| Indoloquinoline Bromo-derivative | Acetylcholinesterase (human) | 868 | |

| Indoloquinoline Bromo-derivative | Butyrylcholinesterase (equine serum) | 770 | |

| Indole-based Benzenesulfonamide | Carbonic Anhydrase II | 5.9 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

-

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

In a 96-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Putative inhibition of a generic kinase signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Conclusion and Future Directions

Based on the extensive literature on analogous compounds, this compound emerges as a promising candidate for investigation as an anticancer agent and an enzyme inhibitor. The structure-activity relationships of related bromo-indoles and indole-carbonitriles suggest that the specific substitution pattern of the target compound could confer potent biological activity.

Future research should focus on the synthesis and in vitro evaluation of this compound to empirically validate these inferred activities. Initial screening should include a panel of diverse cancer cell lines to assess its cytotoxic profile and a broad range of enzyme assays to identify specific molecular targets. Subsequent studies should aim to elucidate the precise mechanism of action, including its effects on cell cycle progression, apoptosis, and specific signaling pathways. The detailed protocols and comparative data presented in this guide provide a solid framework for initiating such investigations and unlocking the full therapeutic potential of this and related indole derivatives.

References

- 1. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 4-Bromo-Indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 4-bromo-indole derivatives. The unique chemical properties imparted by the bromine substitution at the 4-position of the indole ring make these compounds a versatile scaffold in drug discovery, with demonstrated activity in oncology, infectious diseases, and neurology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in the field.

Core Therapeutic Areas and Molecular Targets

4-Bromo-indole derivatives have emerged as promising modulators of several key biological pathways implicated in a range of diseases. The primary areas of therapeutic interest include oncology, infectious diseases, and neurological disorders.

Anticancer Activity

The anticancer potential of 4-bromo-indole derivatives stems from their ability to interact with multiple targets crucial for cancer cell proliferation, survival, and gene expression.

-

Bromodomain and Extra-Terminal (BET) Proteins (BRD4): As epigenetic readers, BET proteins, particularly BRD4, play a critical role in the transcription of key oncogenes like c-Myc. 4-Bromo-indole derivatives have been investigated as inhibitors of the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), thereby downregulating oncogenic transcription programs.

-

Glycogen Synthase Kinase 3 (GSK-3): This serine/threonine kinase is a key regulator in multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are often dysregulated in cancer. Inhibition of GSK-3 by 4-bromo-indole derivatives can lead to reduced cell proliferation and induction of apoptosis.

-

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a critical mediator of inflammatory responses and cell survival, and its constitutive activation is a hallmark of many cancers. Certain 4-bromo-indole derivatives have been shown to inhibit NF-κB activation, leading to the suppression of pro-inflammatory cytokines and survival factors.

-

Receptor Tyrosine Kinases (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Some bromo-indole derivatives have been designed to target the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity.

Antimicrobial Activity